Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13566598
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23NO3 |
|---|---|
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(4,5)8-13/h9,14H,6-8H2,1-5H3 |
| Standard InChI Key | DPRJTCSPEYESEV-UHFFFAOYSA-N |
| SMILES | CC1(CN(CC1CO)C(=O)OC(C)(C)C)C |
| Canonical SMILES | CC1(CN(CC1CO)C(=O)OC(C)(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate, reflects its stereochemical and functional features. The pyrrolidine ring (a five-membered saturated heterocycle) is substituted at the 3rd and 4th positions:
-
3,3-Dimethyl groups: These alkyl substituents introduce steric bulk, influencing the compound’s conformational flexibility and reactivity.
-
4-Hydroxymethyl group: A primary alcohol (-CHOH) at position 4 provides a site for further functionalization, such as oxidation or esterification.
-
1-tert-Butoxycarbonyl (Boc) group: This protecting group shields the pyrrolidine nitrogen, enhancing stability during synthetic procedures .
The three-dimensional conformation of the molecule, as depicted in PubChem’s 3D structure model, reveals a chair-like pyrrolidine ring with equatorial orientations of the substituents, minimizing steric strain .
Physicochemical Data
The compound’s log P (octanol-water partition coefficient) of approximately 0.88 suggests moderate hydrophobicity, balancing solubility in organic and aqueous media. This property is critical for its handling in laboratory settings and compatibility with reaction conditions.
Synthesis and Purification
Synthetic Pathways
The synthesis of tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate typically involves multi-step reactions, often starting from pyrrolidine precursors. A generalized protocol includes:
-
Ring Formation: Cyclization of a linear amine or ketone precursor to construct the pyrrolidine backbone.
-
Functionalization: Introduction of the hydroxymethyl and dimethyl groups via alkylation or hydroxylation.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (BocO) to protect the amine group, ensuring stability during subsequent reactions .
Key reagents and conditions:
-
Alkylating Agents: Methyl iodide or dimethyl sulfate for introducing methyl groups.
-
Reducing Agents: Sodium borohydride (NaBH) for reducing carbonyl intermediates to hydroxymethyl groups.
-
Catalysts: Acid or base catalysts to optimize reaction rates and yields.
Purification Techniques
Column chromatography is the predominant method for purifying the compound, leveraging differences in polarity between the product and by-products. High-performance liquid chromatography (HPLC) may be employed for analytical-scale separations, ensuring >95% purity for pharmaceutical applications.
Applications in Organic and Medicinal Chemistry
Role as a Building Block
The compound’s modular structure enables its use in synthesizing diverse derivatives:
-
Pharmaceutical Intermediates: Serving as a precursor to kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
-
Peptidomimetics: The pyrrolidine ring mimics proline residues in peptides, aiding in the design of protease-resistant therapeutic agents.
Case Studies in Drug Development
While specific drug candidates derived from this compound are proprietary, analogous pyrrolidine derivatives have been investigated for:
-
Anticancer Activity: Inhibiting histone deacetylases (HDACs) in preclinical models.
-
Neuroprotective Effects: Modulating neurotransmitter receptors in neurodegenerative diseases.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
H NMR: Peaks corresponding to the tert-butyl group (δ ~1.4 ppm), hydroxymethyl protons (δ ~3.6 ppm), and pyrrolidine methyl groups (δ ~1.2 ppm).
-
C NMR: Signals for the carbonyl carbon (δ ~155 ppm), quaternary carbons in the dimethyl groups (δ ~30 ppm), and the Boc group (δ ~80 ppm) .
Infrared (IR) Spectroscopy
-
O-H Stretch: Broad absorption near 3300 cm from the hydroxymethyl group.
-
C=O Stretch: Strong band at ~1700 cm indicative of the Boc carbonyl.
Future Perspectives
Innovations in Synthesis
Advancements in catalytic asymmetric synthesis could enable enantioselective production of chiral derivatives, expanding utility in drug discovery.
Emerging Therapeutic Applications
Ongoing research explores the compound’s potential in targeted drug delivery systems and as a scaffold for covalent inhibitors in oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume